1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline
CAS No.: 1187932-35-9
Cat. No.: VC2578759
Molecular Formula: C16H22BrNO2
Molecular Weight: 340.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1187932-35-9 |
---|---|
Molecular Formula | C16H22BrNO2 |
Molecular Weight | 340.25 g/mol |
IUPAC Name | tert-butyl 7-bromo-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate |
Standard InChI | InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-7-6-11(17)10-13(12)18/h6-7,10H,8-9H2,1-5H3 |
Standard InChI Key | GBBLAURYXGKBHF-UHFFFAOYSA-N |
SMILES | CC1(CCN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C)C |
Canonical SMILES | CC1(CCN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C)C |
Chemical Identity and Basic Properties
1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline is a quinoline derivative characterized by specific functional groups that contribute to its chemical reactivity and applications. The compound is officially identified by the following parameters:
Table 1: Chemical Identity Parameters
Parameter | Value |
---|---|
CAS Registry Number | 1187932-35-9 |
Molecular Formula | C₁₆H₂₂BrNO₂ |
Molecular Weight | 340.25 g/mol |
IUPAC Name | tert-butyl 7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChIKey | PVUAPECQGXLGSZ-UHFFFAOYSA-N |
SMILES Notation | CC1(CCN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C)C |
The compound's molecular structure incorporates several key elements: a quinoline core scaffold, a bromine atom at the 7-position, two methyl groups at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This unique arrangement of functional groups contributes to its utility in organic synthesis and pharmaceutical research applications.
Structural Features and Characterization
The 1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline structure consists of a partially saturated quinoline ring system with specific substitutions that influence its chemical behavior. The compound belongs to the nitrogen-containing heterocycles family, specifically the tetrahydroquinoline class.
Key Structural Elements
The molecule contains several distinct structural features:
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A 3,4-dihydro-2H-quinoline core structure (partially saturated quinoline)
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A bromine substituent at the 7-position of the aromatic ring
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Two methyl groups at the 4-position creating a quaternary carbon center
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A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
Spectroscopic Characterization
Characterization of 1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline typically employs several analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure of the synthesized compound
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Mass spectrometry provides molecular weight confirmation
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Infrared spectroscopy can identify functional group signatures, particularly the carbamate group from the Boc protection
The presence of the bromine atom creates a distinctive pattern in mass spectrometry due to the natural isotopic distribution of bromine (²⁹Br and ⁸¹Br), which serves as a useful marker for confirming the compound's identity.
Synthesis Methods and Considerations
The synthesis of 1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline typically involves multiple steps with critical factors affecting yield and purity.
Synthetic Routes
Based on analogous compounds, the synthesis may follow these general pathways:
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Preparation of the 4,4-dimethyl-3,4-dihydro-2H-quinoline core
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Strategic bromination at the 7-position
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Protection of the nitrogen with a Boc group using reagents such as di-tert-butyl dicarbonate (Boc₂O)
For related bromo-substituted quinolines, synthesis often begins with simpler quinoline derivatives that undergo modification through selective bromination reactions . The specific placement of the bromine atom at the 7-position requires regioselective reaction conditions.
Critical Synthesis Factors
Several factors significantly influence the successful synthesis of this compound:
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Temperature control during bromination to ensure regioselectivity
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Solvent choice for optimal reaction efficiency
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Reaction time management to minimize side product formation
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Purification techniques to achieve high purity standards (>95-98% as reported by commercial suppliers)
The challenging aspects of the synthesis include achieving high regioselectivity for the bromination step and maintaining the integrity of the Boc protecting group throughout the synthesis.
Applications and Biological Activities
1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline serves primarily as a versatile building block in organic synthesis, with several potential applications.
Synthetic Applications
The compound functions as a key intermediate in the development of more complex molecules for various applications:
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The bromine at the 7-position provides a reactive site for further functionalization through cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings)
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The Boc protecting group allows for selective deprotection under acidic conditions, enabling sequential modifications of the nitrogen center
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The dimethyl substitution at the 4-position creates a quaternary center that can influence the three-dimensional structure of derivative compounds
The compound is consistently specified for research purposes only, with restrictions against human or veterinary applications, highlighting its status as a specialized chemical reagent rather than a therapeutic agent.
Related Compounds and Structural Comparisons
Several structurally related compounds provide context for understanding the properties and applications of 1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline.
Table 3: Comparison with Related Compounds
Structure-Activity Relationships
The positional isomer 1-Boc-6-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline differs only in the position of the bromine atom (6-position versus 7-position), which can significantly affect reactivity patterns and biological interactions. Similarly, the 4-amino derivative introduces a new functional group that alters the electronic properties and potential hydrogen bonding capabilities of the molecule .
The comparison with 7-bromo-3,4-dihydroisoquinolin-1(2H)-one highlights differences in core scaffold structure (quinoline versus isoquinoline) and functional group arrangement, which impact chemical behavior and application profiles .
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